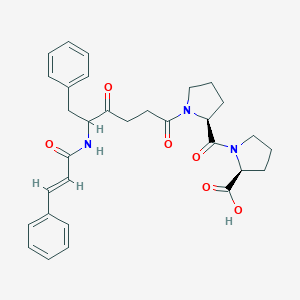
Cinnamoyl-phe-(C)gly-pro-pro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamoyl-phe-(C)gly-pro-pro, commonly known as CPP, is a peptide that has been extensively studied for its potential therapeutic applications. CPP is a small peptide consisting of four amino acids and is synthesized through various methods.
Mécanisme D'action
CPP is believed to enhance the cellular uptake of various compounds by facilitating their transport across the cell membrane. CPP is also believed to have antimicrobial and anticancer properties through its ability to disrupt the cell membrane of bacteria and cancer cells.
Effets Biochimiques Et Physiologiques
CPP has been shown to have various biochemical and physiological effects, including its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its ease of synthesis and its ability to enhance the cellular uptake of various compounds. However, CPP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of CPP, including its use as a drug delivery system for various compounds, its potential therapeutic applications in the treatment of various diseases, and its use in combination with other compounds to enhance their efficacy. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Conclusion:
In conclusion, CPP is a small peptide with potential therapeutic applications. CPP can be synthesized through various methods and has been extensively studied for its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Méthodes De Synthèse
CPP can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids to a solid support, whereas solution-phase peptide synthesis involves the coupling of amino acids in solution. CPP can also be synthesized through enzymatic methods, including the use of proteases and peptidases.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications, including its use as a drug delivery system and its ability to enhance the absorption of various compounds. CPP has also been shown to have antimicrobial and anticancer properties. CPP has been studied in vitro and in vivo, and its potential therapeutic applications are currently being investigated in clinical trials.
Propriétés
Numéro CAS |
121822-29-5 |
|---|---|
Nom du produit |
Cinnamoyl-phe-(C)gly-pro-pro |
Formule moléculaire |
C31H35N3O6 |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H35N3O6/c35-27(16-18-29(37)33-19-7-13-25(33)30(38)34-20-8-14-26(34)31(39)40)24(21-23-11-5-2-6-12-23)32-28(36)17-15-22-9-3-1-4-10-22/h1-6,9-12,15,17,24-26H,7-8,13-14,16,18-21H2,(H,32,36)(H,39,40)/b17-15+/t24?,25-,26-/m0/s1 |
Clé InChI |
DMQWIWWUQXRXSS-KNDPRKAVSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Synonymes |
(5-cinnamido-4-oxo-6-phenylhexanoyl)prolyl-proline cinnamoyl-Phe-(C)Gly-Pro-Pro |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



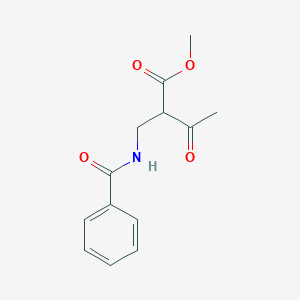
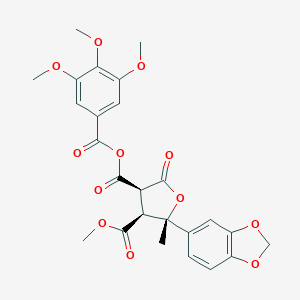
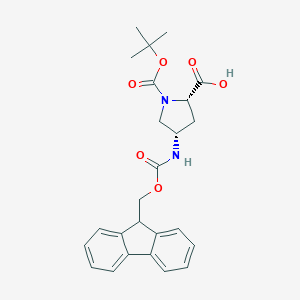
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
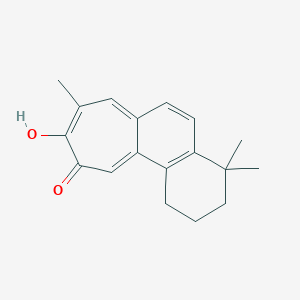
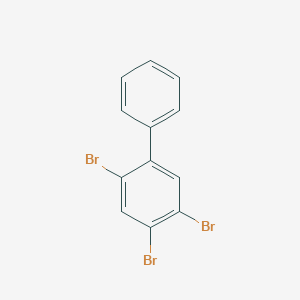
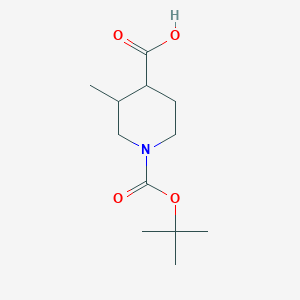
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
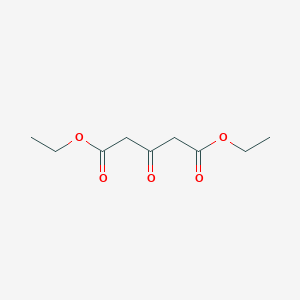
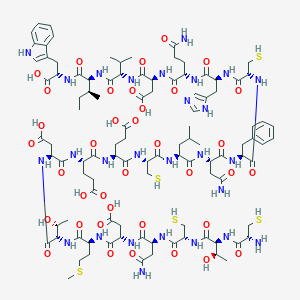
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)